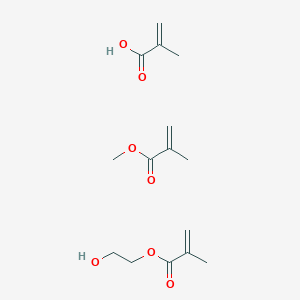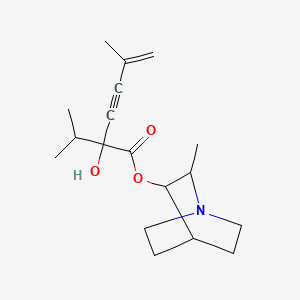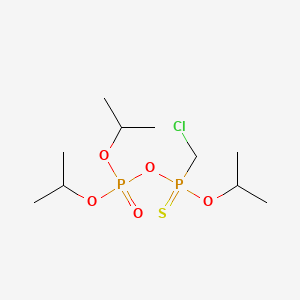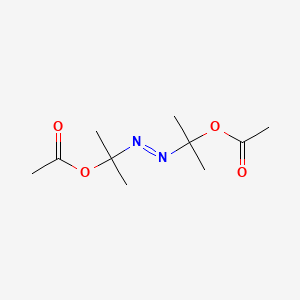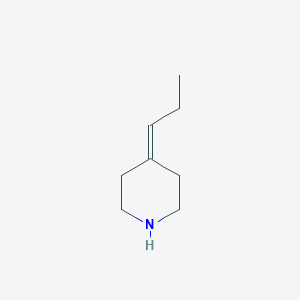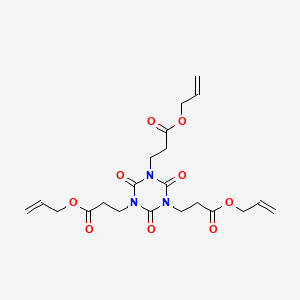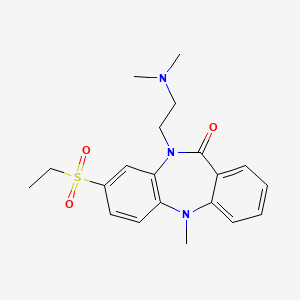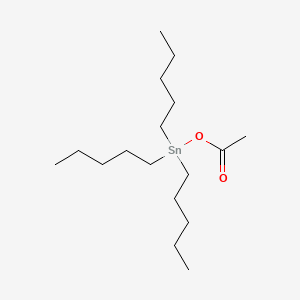
Dichlorobis(trichloromethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(trichloromethyl)silane is an organosilicon compound with the molecular formula C2Cl8Si. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of other silicon-containing compounds .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(trichloromethyl)silane can be synthesized through the reaction of silicon tetrachloride with trichloromethyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and trichloromethyl chloride are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation .
化学反应分析
Types of Reactions
Dichlorobis(trichloromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form different silicon-containing compounds
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Reduced Silicon Compounds: Formed during reduction reactions
科学研究应用
Dichlorobis(trichloromethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other silicon-containing compounds.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials .
作用机制
The mechanism of action of dichlorobis(trichloromethyl)silane involves its ability to react with various nucleophiles and reducing agents. The compound’s silicon-chlorine bonds are highly reactive, allowing it to undergo substitution and reduction reactions. These reactions enable the formation of a wide range of silicon-containing products, which can be further utilized in various applications .
相似化合物的比较
Similar Compounds
Methyltrichlorosilane: Similar in structure but contains a methyl group instead of trichloromethyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon and is used in similar applications
Uniqueness
Dichlorobis(trichloromethyl)silane is unique due to its high reactivity and ability to form a variety of silicon-containing compounds. Its structure allows for multiple substitution and reduction reactions, making it a versatile reagent in organic synthesis .
属性
CAS 编号 |
2602-55-3 |
|---|---|
分子式 |
C2Cl8Si |
分子量 |
335.7 g/mol |
IUPAC 名称 |
dichloro-bis(trichloromethyl)silane |
InChI |
InChI=1S/C2Cl8Si/c3-1(4,5)11(9,10)2(6,7)8 |
InChI 键 |
DCAHYUQEYDTBOH-UHFFFAOYSA-N |
规范 SMILES |
C([Si](C(Cl)(Cl)Cl)(Cl)Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)
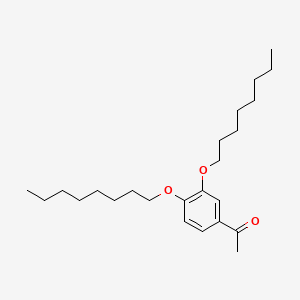
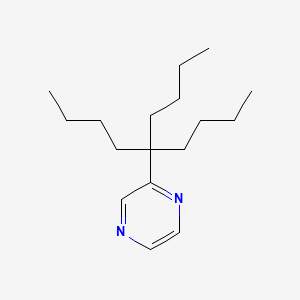
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
